Arachidonylethanolamide (AEA), also known as Arachidonylethanolamide, is an endogenous cannabinoid neurotransmitter. [] It belongs to the N-acylethanolamine (NAE) family of lipid signaling molecules. [] AEA is synthesized in areas of the brain associated with memory, motivation, higher thought processes, and movement control. [] It plays a crucial role in various physiological processes, including pain perception, appetite regulation, memory, and fertility. []
Future Directions
Developing more stable Arachidonylethanolamide analogues: Due to its rapid degradation in vivo, developing stable analogues that retain its biological activity and have longer half-lives is crucial for therapeutic applications. []
Elucidating the functional interplay between Arachidonylethanolamide and other signaling systems: Investigating how Arachidonylethanolamide interacts with other neurotransmitter systems, such as the dopaminergic, serotonergic, and glutamatergic systems, will provide a better understanding of its diverse physiological roles. []
Developing drugs that target specific aspects of Arachidonylethanolamide signaling: Developing drugs that selectively target Arachidonylethanolamide synthesis, degradation, or transport could provide more precise therapeutic interventions for various conditions. []
Exploring the role of Arachidonylethanolamide in specific disease states: Further research is needed to understand the role of Arachidonylethanolamide in the pathophysiology of various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases, to develop targeted therapies. []
Investigating the potential of Arachidonylethanolamide as a biomarker for disease: Measuring Arachidonylethanolamide levels in biological fluids could potentially serve as a diagnostic or prognostic tool for specific conditions. []
Related Compounds
2-Arachidonoylglycerol (2-AG)
Compound Description: 2-Arachidonoylglycerol is an endogenous cannabinoid, acting as an agonist at both the CB1 and CB2 cannabinoid receptors. It is considered a full agonist at these receptors, unlike Arachidonylethanolamide, which exhibits partial agonist activity in certain situations [].
Compound Description: AM404 is a potent inhibitor of endocannabinoid reuptake. It displays minimal direct interaction with cannabinoid receptors but exerts pharmacological effects by increasing the levels of endocannabinoids, particularly Arachidonylethanolamide, in the synaptic cleft [].
Relevance: AM404 is a valuable tool in understanding the physiological and pathological roles of Arachidonylethanolamide by prolonging its action. It highlights the importance of the endocannabinoid reuptake process in regulating Arachidonylethanolamide signaling [].
Oleoylethanolamide (OEA)
Compound Description: Oleoylethanolamide is an endogenous acylethanolamide lipid like Arachidonylethanolamide. It exhibits low affinity for cannabinoid receptors but displays agonist activity at peroxisome proliferator-activated receptor-α (PPAR-α). OEA participates in regulating feeding behavior, energy balance, and inflammatory responses [, ].
Relevance: OEA showcases the structural diversity within the acylethanolamide family, with members exhibiting distinct receptor targets and biological functions despite structural similarities to Arachidonylethanolamide [].
Palmitoylethanolamide (PEA)
Compound Description: Similar to Oleoylethanolamide, Palmitoylethanolamide is another endogenous acylethanolamide lipid. It shows negligible binding to classical cannabinoid receptors (CB1 and CB2) but acts as an agonist at PPAR-α and potentially other targets. PEA possesses anti-inflammatory and analgesic properties [, ].
Relevance: Palmitoylethanolamide further demonstrates the diverse biological activities of acylethanolamides, despite their structural resemblance to Arachidonylethanolamide. Their distinct pharmacological profiles highlight the importance of the fatty acid side chain in determining receptor selectivity and functional effects [].
Docosahexaenoylethanolamide (DEA)
Compound Description: Docosahexaenoylethanolamide is an endocannabinoid structurally similar to Arachidonylethanolamide, sharing the ethanolamide head group but differing in the fatty acid side chain. DEA acts as an agonist at both CB1 and CB2 receptors [].
Relevance: DEA demonstrates how modifications in the fatty acid side chain of Arachidonylethanolamide can impact its binding affinity and functional activity at cannabinoid receptors. DEA highlights the structural requirements for endocannabinoid activity [].
Mead ethanolamide
Compound Description: Mead ethanolamide is an eicosanoid structurally analogous to Arachidonylethanolamide, substituting arachidonic acid with mead acid in its composition. It acts as an agonist at both CB1 and CB2 receptors [].
Relevance: Mead ethanolamide highlights the ability of alternative fatty acid ethanolamides to interact with cannabinoid receptors, suggesting potential roles for these compounds as endogenous cannabinoid ligands and highlighting the importance of the fatty acid side chain in determining cannabinoid receptor activity [].
(R)-(+)-Methanandamide (MET)
Compound Description: (R)-(+)-Methanandamide is a synthetic, metabolically stable analog of Arachidonylethanolamide. It possesses a higher affinity for cannabinoid receptors compared to Arachidonylethanolamide and exhibits a longer duration of action [, ].
Relevance: (R)-(+)-Methanandamide serves as a valuable pharmacological tool for studying the effects of prolonged cannabinoid receptor activation due to its resistance to enzymatic degradation. This compound aids in understanding the therapeutic potential of targeting the endocannabinoid system [, ].
Arachidonyl propionitrileamide (APN)
Compound Description: Arachidonyl propionitrileamide is a synthetic analog of Arachidonylethanolamide, designed to investigate the structural features essential for IOP-lowering effects. Like Arachidonylethanolamide, it exhibits a biphasic effect on IOP, initially increasing and subsequently decreasing IOP [].
Relevance: APN, alongside Arachidonylethanolamide, helped delineate the role of enzymatic degradation in the IOP-lowering effects of cannabinoids. This research contributed to the understanding of cannabinoid-mediated IOP regulation [].
Compound Description: 12(S)-HAEA is an oxygenated metabolite of Arachidonylethanolamide generated by the action of lipoxygenase enzymes on Arachidonylethanolamide. It displays comparable affinity for both CB1 and CB2 receptors, similar to Arachidonylethanolamide. 12(S)-HAEA exhibits resistance to enzymatic hydrolysis, suggesting a longer half-life compared to Arachidonylethanolamide [].
Relevance: 12(S)-HAEA exemplifies how metabolic transformations can modulate the pharmacological properties of Arachidonylethanolamide. Its similar receptor affinity and increased stability compared to Arachidonylethanolamide make it a potentially significant signaling molecule [].
Compound Description: 15(S)-HAEA, another oxygenated metabolite of Arachidonylethanolamide, is generated via lipoxygenase activity. Unlike 12(S)-HAEA, it demonstrates lower affinity for both CB1 and CB2 receptors compared to Arachidonylethanolamide. Similar to 12(S)-HAEA, it resists breakdown by enzymes involved in Arachidonylethanolamide hydrolysis [].
Relevance: 15(S)-HAEA exemplifies how the position of hydroxylation on the arachidonyl side chain significantly influences cannabinoid receptor affinity. Its existence alongside other metabolites highlights the complexity of Arachidonylethanolamide metabolism and potential diverse signaling outcomes [].
N-Arachidonoyldopamine (NADA)
Compound Description: N-Arachidonoyldopamine is an endogenous cannabinoid structurally distinct from Arachidonylethanolamide, incorporating a dopamine moiety instead of the ethanolamine group. It exhibits higher affinity for CB1 receptors than Arachidonylethanolamide and also activates the transient receptor potential vanilloid 1 (TRPV1) channel [, ].
Relevance: N-Arachidonoyldopamine illustrates the structural diversity among endocannabinoids and their capacity to interact with multiple targets beyond classical cannabinoid receptors. This multi-target engagement underscores the complex pharmacological profile of endocannabinoids [, ].
Noladin ether
Compound Description: Noladin ether is an endogenous lipid initially identified as a putative endocannabinoid. It demonstrates a unique structure compared to other endocannabinoids and exerts long-lasting IOP-lowering effects [, ].
Relevance: Noladin ether, although structurally distinct from Arachidonylethanolamide, highlights the diversity of lipid signaling molecules capable of influencing IOP. Its discovery prompted further investigation into the pharmacological properties and therapeutic potential of this novel compound [, ].
Source
Anandamide is primarily derived from the hydrolysis of membrane phospholipid precursors, specifically N-acyl-phosphatidylethanolamines. This synthesis occurs in response to various stimuli, including stress and pain, which trigger the release of arachidonic acid derivatives. The compound is found throughout the body, with notable concentrations in the brain, where it modulates neurotransmitter release and neuronal excitability.
Classification
Anandamide belongs to the class of compounds known as endocannabinoids, which are lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. It is categorized under fatty acid amides and specifically falls within the group of N-acylethanolamines.
Synthesis Analysis
Methods
The synthesis of anandamide involves multiple enzymatic pathways. The most recognized pathway includes the action of phospholipase D, which converts N-acyl-phosphatidylethanolamines into anandamide. Other enzymes such as N-acyltransferases also contribute to its biosynthesis.
Technical Details
Phospholipase D Pathway: This pathway involves the cleavage of N-acyl-phosphatidylethanolamines by specific phospholipase D enzymes.
Calcium-Dependent Mechanisms: Anandamide synthesis can be stimulated by increases in intracellular calcium levels, often triggered by receptor activation.
Alternative Pathways: Recent studies have identified redundant biosynthetic pathways that include secreted phospholipase A2 and lysophospholipase D, enhancing our understanding of anandamide's complex synthesis mechanisms .
Molecular Structure Analysis
Structure
Anandamide's molecular structure consists of a long-chain fatty acid (arachidonic acid) linked to an ethanolamine moiety. Its chemical formula is C₂₁H₃₃N O₂, with a molecular weight of approximately 347.5 g/mol.
Data
Molecular Weight: 347.5 g/mol
Chemical Formula: C₂₁H₃₃N O₂
Structural Features: Contains an amide functional group and a long hydrocarbon chain, contributing to its lipophilic nature.
Chemical Reactions Analysis
Reactions
Anandamide undergoes several metabolic reactions including:
Hydrolysis: Catalyzed primarily by fatty acid amide hydrolase, resulting in arachidonic acid and ethanolamine.
Oxidation: Can be converted into various bioactive metabolites through enzymatic oxidation pathways involving cytochrome P450 enzymes.
Technical Details
The degradation of anandamide is crucial for regulating its physiological effects. The primary enzyme involved in its hydrolysis, fatty acid amide hydrolase, has been extensively studied for its structure and function .
Mechanism of Action
Process
Anandamide exerts its effects primarily through binding to cannabinoid receptors (CB1 and CB2). Upon binding:
It activates G-protein coupled receptors leading to various intracellular signaling cascades.
Modulates neurotransmitter release, particularly inhibiting glutamate release in the central nervous system.
Data
Research indicates that anandamide can influence processes such as pain modulation, appetite regulation, and memory formation through its action on cannabinoid receptors .
Physical and Chemical Properties Analysis
Physical Properties
Solubility: Highly lipophilic; poorly soluble in water but soluble in organic solvents.
Stability: Sensitive to light and heat; requires careful handling during storage.
Chemical Properties
pH Stability: Stable at neutral pH but can degrade under acidic or basic conditions.
Reactivity: Reacts with various enzymes leading to its hydrolysis or conversion into other bioactive lipids.
Applications
Scientific Uses
Anandamide is extensively studied for its potential therapeutic applications:
Pain Management: Investigated for its analgesic properties in chronic pain conditions.
Neurological Disorders: Research suggests potential benefits in treating conditions like epilepsy and multiple sclerosis due to its neuroprotective effects.
Drug Delivery Systems: Recent studies have explored using nanoparticles encapsulating anandamide for targeted drug delivery, enhancing its pharmacokinetic properties .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AR231453 is an agonist of GPR119.1 It increases cAMP accumulation in HIT-T15 β cells that endogenously express high levels of GPR119 (EC50 = 4.7 nM). AR231453 increases insulin release from HIT-T15 cells (EC50 = 3.5 nM) and increases glucose-induced insulin release in isolated rat and mouse islets. It reduces plasma glucose levels in wild-type, KK/Ay, and db/db diabetic mice when administered at a dose of 20 mg/kg. Potent, selective G-protein coupled receptor 119 (GPR119) agonist (EC50 = 0.68 nM). Enhances glucose-induced insulin release. Antidiabetic activity. Orally active in vivo. AR231453 is a potent and selective GPR119 agonist, AR231453 can stimulate β-cell replication and improve islet graft function.
Novel FFA3 selective agonist AR-420626 is a FFA3 agonist. FFA3 is a promising target for the treatment of neurogenic diarrheal disorders by suppressing nAChR-mediated neural pathways.
AR-7 is a retinoic acid receptor α (RARα) antagonist. In mouse fibroblasts, AR-7 (20 μM) increases chaperone-mediated autophagy in an RARα-dependent manner, increases LAMP-2A expression, and inhibits paraquat-induced decreases in cell viability. AR-7 is also selectively cytotoxic to HepG2 cells grown under hypoxic over normoxic conditions (IC50s = 10 and >1,000 μM, respectively). AR-7, also known as Atypical retinoid 7, is a potent and selective enhancer of the chaperone-mediated autophagy (CMA).
Arabinose 1,5-diphosphate, also known as A 1,5-BP, is a bisphosphatase inhibitor. Arabinose 1,5-diphosphate activated the kinase and inhibited the bisphosphatase.
N-arachidonoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of arachidonic acid with the primary amino group of serotonin. It has a role as a human metabolite, a signalling molecule, an antioxidant, an anti-inflammatory agent, an anticonvulsant, a capsaicin receptor antagonist and an EC 3.5.1.99 (fatty acid amide hydrolase) inhibitor. It is a member of phenols and a N-acylserotonin. It is functionally related to an arachidonic acid.